Hexokinase Inhibition Profile: Direct EC50 Comparison with Control Compounds
4-(3-Bromophenyl)-1,3-thiazol-2-amine demonstrates measurable but weak inhibition of human hexokinase isoforms. In a biochemical assay against Hexokinase HKDC1 [W721R], the compound exhibited an EC50 of 31.8 µM (3.18E+4 nM). Against wild-type Hexokinase-1, the EC50 was 49.3 µM (4.93E+4 nM) [1]. While direct comparator data for other thiazole analogs in this specific assay are not available, this provides a quantitative baseline for selection in metabolic research applications.
| Evidence Dimension | Hexokinase Inhibition (EC50) |
|---|---|
| Target Compound Data | 31.8 µM (Hexokinase HKDC1 W721R); 49.3 µM (Hexokinase-1 wild-type) |
| Comparator Or Baseline | Assay control (no inhibitor) baseline; no direct comparator in same assay |
| Quantified Difference | Weak inhibition (high EC50) compared to potent hexokinase inhibitors |
| Conditions | Biochemical enzyme inhibition assay; data source: Sanford-Burnham Center for Chemical Genomics (SBCCG) [1] |
Why This Matters
The documented EC50 values establish a quantitative activity threshold for researchers investigating hexokinase as a target in cancer metabolism or other diseases, allowing informed selection against alternative thiazole scaffolds.
- [1] BindingDB. (2011). BDBM80770: 4-(3-bromophenyl)-1,3-thiazol-2-amine. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=80770 View Source
